

# Methyl 2-aminoisobutyrate Hydrochloride: A Technical Guide for Advanced Research Applications

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## Compound of Interest

**Compound Name:** Methyl 2-aminoisobutyrate hydrochloride

**Cat. No.:** B555793

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**Methyl 2-aminoisobutyrate hydrochloride**, the methyl ester hydrochloride salt of the non-proteinogenic amino acid  $\alpha$ -aminoisobutyric acid (Aib), is a versatile and powerful tool in modern biochemical and pharmaceutical research. Its unique structural feature—a gem-dimethyl group at the  $\alpha$ -carbon—imparts significant conformational constraints, making it an invaluable building block for creating peptides with enhanced stability and specific secondary structures. This technical guide provides an in-depth overview of its primary research applications, complete with experimental protocols, quantitative data, and pathway visualizations to facilitate its integration into advanced research and development projects.

## Core Applications in Research

The research applications of **Methyl 2-aminoisobutyrate hydrochloride** and its parent amino acid, Aib, are centered on three key areas:

- Peptide Synthesis: As a potent helix-inducing residue, Aib is used to engineer peptides with stable  $\alpha$ -helical or  $3_{10}$ -helical conformations. This is crucial for mimicking the helical domains of proteins involved in protein-protein interactions.<sup>[1][2]</sup> The gem-dimethyl group also provides steric hindrance, significantly increasing the peptide's resistance to proteolytic degradation.<sup>[3]</sup>

- Amino Acid Transport Studies: The N-methylated derivative, N-methyl- $\alpha$ -aminoisobutyric acid (MeAIB), is a specific, non-metabolized substrate for the System A amino acid transport system.[4][5] This makes radiolabeled MeAIB an excellent probe for quantifying System A transporter activity, which is often upregulated in cancer cells and is sensitive to insulin.[6] The non-methylated form has also been used to investigate chloride-dependent amino acid transport in the intestine.[7][8]
- Pharmaceutical Development: By enhancing helical stability and proteolytic resistance, the incorporation of Aib is a key strategy in the development of peptide-based therapeutics. Notable examples include the stabilization of Glucagon-Like Peptide-1 (GLP-1) analogues for the treatment of type 2 diabetes and the design of potent inhibitors of the p53-MDM2 interaction, a critical target in oncology.[1][9]

## Data Presentation

**Table 1: Physicochemical Properties of Methyl 2-aminoisobutyrate Hydrochloride**

Property	Value	Reference
CAS Number	15028-41-8	[10]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> ClNO <sub>2</sub>	[10]
Molecular Weight	153.61 g/mol	[10]
Appearance	White crystalline powder	[10]
Melting Point	178-182 °C	[10]
Storage	Store at -20°C (under N <sub>2</sub> )	[10]

**Table 2: Comparative Efficacy of Coupling Reagents for Sterically Hindered Aib Residues**

Coupling Reagent	Additive	Base	Relative Efficiency for Hindered Couplings	Key Advantages	Reference
HATU	HOAt	DIPEA/Collidine	Excellent	Highly reactive, faster reaction speed, lower risk of epimerization. [2][11]	[11]
HBTU	HOBt	DIPEA	Good	Widely used and cost-effective standard reagent.[12]	[11]
PyBOP	-	DIPEA	Very Good	Highly effective, particularly for difficult couplings.	[13]
PyBrOP	-	DIPEA	Excellent	More reactive than PyBOP, used when other reagents fail.	[13]

DIC	HOEt/HOAt	-	Moderate	Improved efficiency with additives; urea byproduct is soluble.	<a href="#">[2]</a>
COMU	-	DIPEA	Excellent	Safer (non-explosive byproducts) and has good solubility.	<a href="#">[2]</a>

**Table 3: Impact of Aib Incorporation on Peptide Helicity (Determined by Circular Dichroism)**

Peptide Sequence	Aib Position(s)	% Helicity (Fraction, $f_H$ )	Conditions	Reference
S16 (Wild-type S peptide)	None	5%	pH 6, 3.3°C	<a href="#">[14]</a>
Ala4Aib (S peptide variant)	4	15%	pH 6, 3.3°C	<a href="#">[14]</a>
Boc-(L-Val-L-Val-Aib)4-OMe	3, 6, 9, 12	Mixture of $\alpha$ - and $3_{10}$ -helices	TFE solvent	<a href="#">[14]</a>
Ac-Ala-Aib-Ala-Lys-Ala-Aib-Lys-Ala-Lys-Ala-Aib-Gly-Gly-Tyr-NH <sub>2</sub>	2, 6, 11	High (stable helix)	pH 3.1, 25°C	<a href="#">[15]</a>

## Experimental Protocols

### Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide

This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis for incorporating an Aib residue into a peptide sequence. Due to the steric hindrance of Aib, a potent coupling reagent like HATU is recommended.

#### Materials:

- Fmoc-Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-Aib-OH)
- Coupling Reagent: HATU
- Base: N,N-Diisopropylethylamine (DIPEA)
- Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Washing Solvent: DMF
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
- Cold diethyl ether

#### Methodology:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add the 20% piperidine/DMF solution to the resin.
  - Agitate for 5-10 minutes.
  - Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling (for standard amino acids):
  - In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate for 1-2 hours at room temperature.
  - Monitor coupling completion with a Kaiser test.
  - Wash the resin with DMF (3 times) and DCM (3 times).
- Aib Coupling (Hindered Coupling):
  - In a separate vial, dissolve Fmoc-Aib-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 1-2 minutes.
  - Add the activated solution to the deprotected resin.
  - Agitate for 2-4 hours. For particularly difficult couplings (e.g., Aib-Aib), the reaction time may be extended or a double coupling may be necessary.[11]
  - Monitor coupling completion with a Kaiser test.
  - Wash the resin with DMF (3 times) and DCM (3 times).
- Repeat Cycles: Repeat steps 2-4 for each amino acid in the desired sequence.
- Final Deprotection: Perform a final Fmoc deprotection (Step 2) to free the N-terminal amine.
- Cleavage and Deprotection:
  - Wash the final peptide-resin with DCM and dry under vacuum.
  - Add the cleavage cocktail (TFA/H<sub>2</sub>O/TIS) to the resin.

- Gently agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

## Protocol 2: Amino Acid Transport Assay Using Radiolabeled MeAIB

This protocol describes a method to measure the activity of the System A amino acid transporter in cultured cells using [<sup>14</sup>C] or [<sup>11</sup>C]-labeled N-methyl- $\alpha$ -aminoisobutyric acid (MeAIB).

### Materials:

- Cultured cells (e.g., K562 human erythroleukemic cells)[\[4\]](#)
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Radiolabeled [<sup>14</sup>C]MeAIB or [<sup>11</sup>C]MeAIB
- Scintillation fluid and counter
- Inhibitors (optional, for specificity controls)

### Methodology:

- Cell Culture: Culture cells to the desired confluence (e.g., logarithmic growth phase). For adherent cells, seed them in multi-well plates. For suspension cells, they can be assayed in

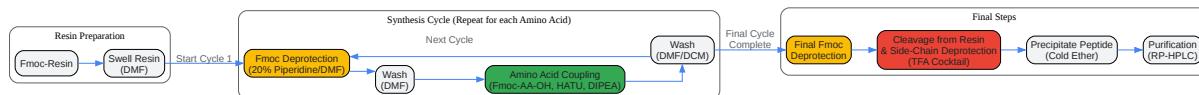
microcentrifuge tubes.

- Preparation:
  - Wash the cells twice with pre-warmed PBS to remove residual amino acids from the culture medium.
  - Pre-incubate the cells in PBS for 15-30 minutes at 37°C to deplete intracellular amino acid pools.
- Uptake Assay:
  - Initiate the uptake by adding PBS containing a known concentration of radiolabeled MeAIB (e.g., 1-10  $\mu$ M).
  - Incubate for a defined period (e.g., 1-15 minutes, determined from a time-course experiment to ensure initial linear uptake rates) at 37°C.
  - For inhibition studies, pre-incubate the cells with the inhibitor for a specified time before adding the radiolabeled MeAIB.
- Termination of Uptake:
  - Rapidly terminate the transport by washing the cells three times with ice-cold PBS. This stops the transporter activity and removes extracellular radiolabel.
- Cell Lysis and Quantification:
  - Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
  - Transfer the cell lysate to a scintillation vial.
  - Add scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

- Calculate the uptake rate as picomoles or nanomoles of MeAIB per milligram of protein per minute.
- Compare the uptake rates between different experimental conditions (e.g., with and without an inhibitor, or between different cell lines).[4][6]

## Visualizations: Workflows and Signaling Pathways

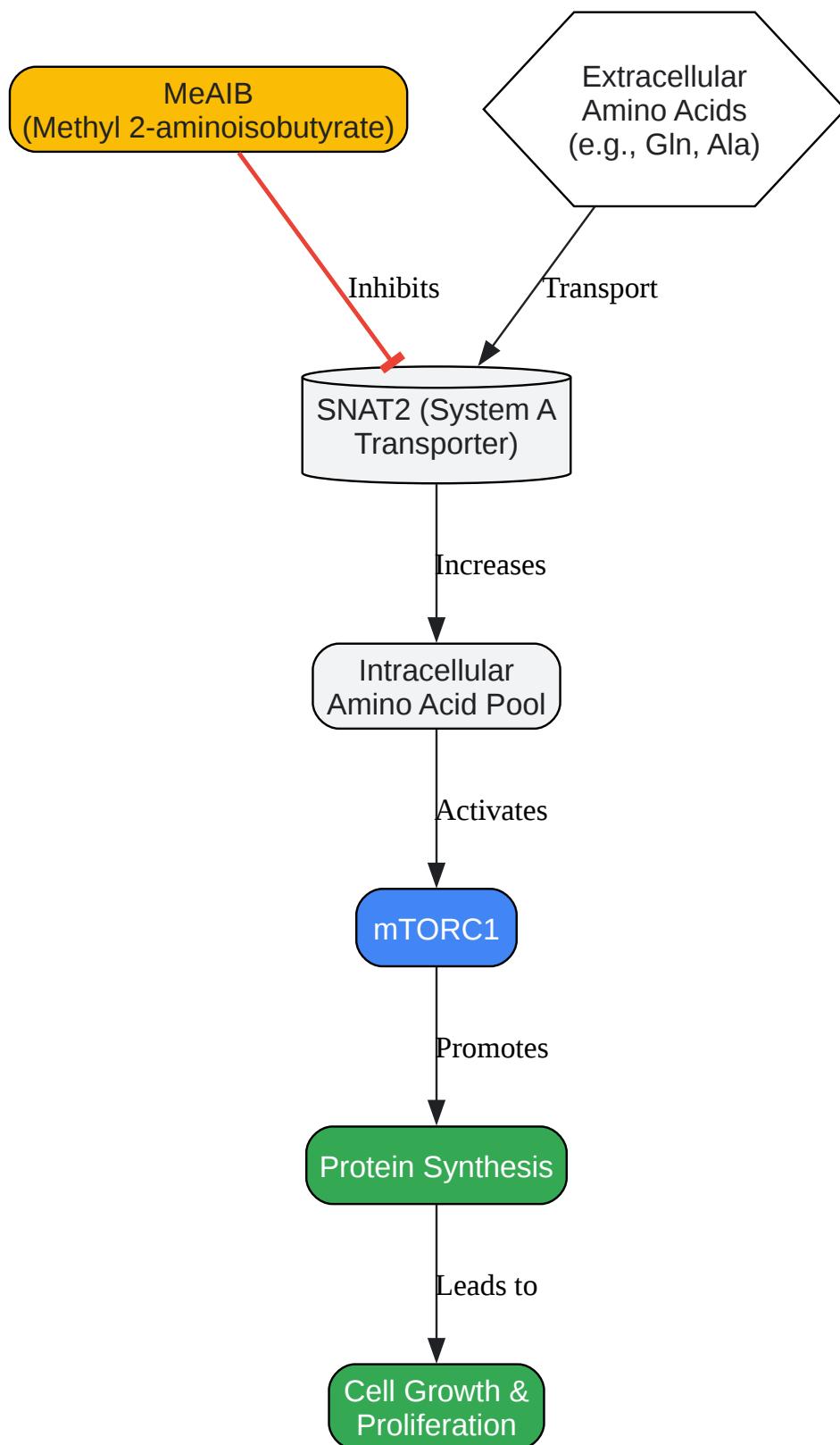
### Solid-Phase Peptide Synthesis (SPPS) Workflow



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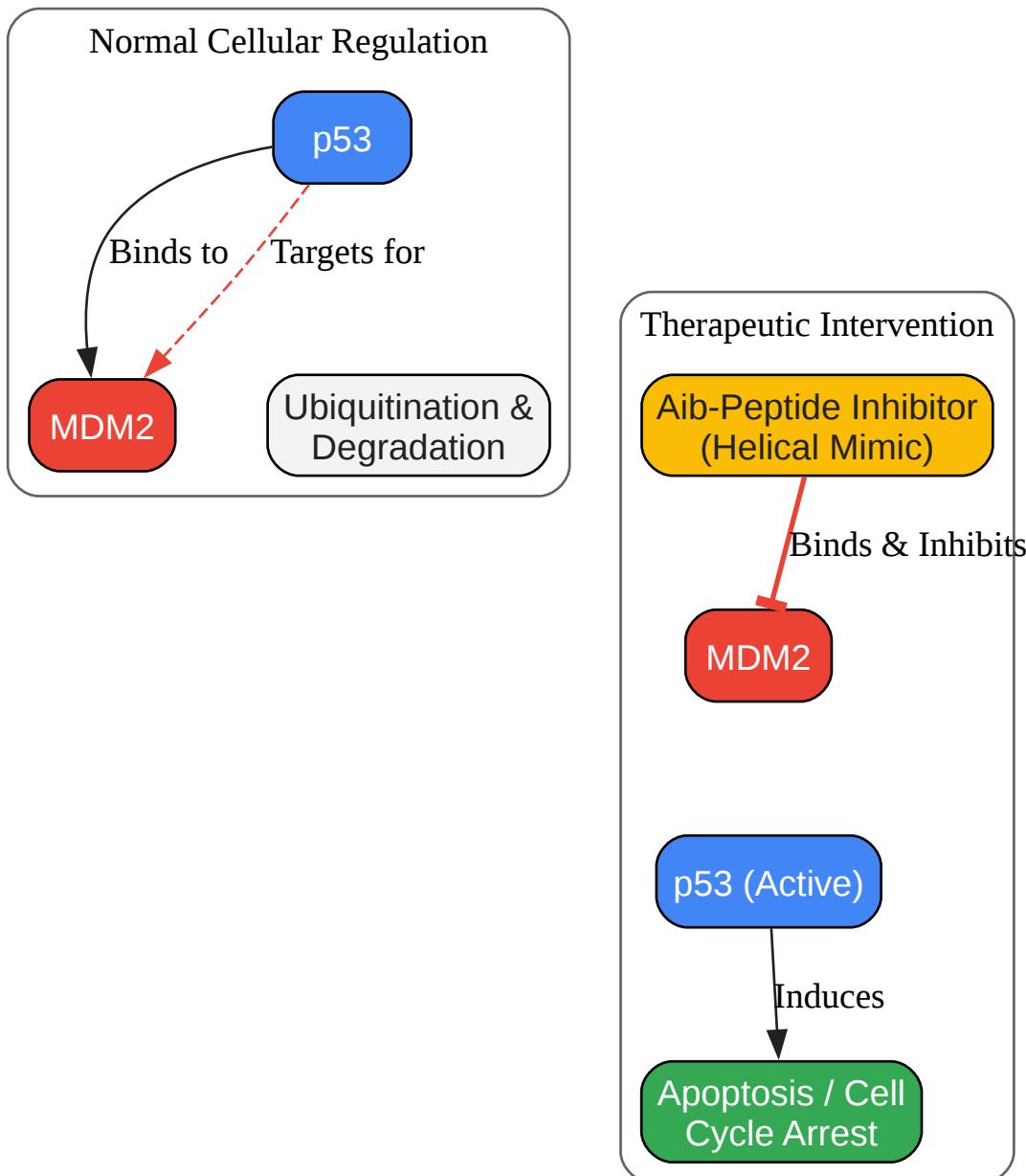
A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

## MeAIB Inhibition of System A and its Impact on the mTOR Signaling Pathway

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Inhibition of the SNAT2 transporter by MeAIB reduces intracellular amino acid levels, leading to downregulation of the mTORC1 signaling pathway.

## Aib-Peptide Inhibition of the p53-MDM2 Interaction



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Aib-containing helical peptides mimic the p53 N-terminal helix, inhibiting the p53-MDM2 interaction, stabilizing p53, and promoting apoptosis in cancer cells.[9]

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